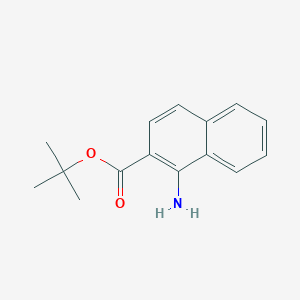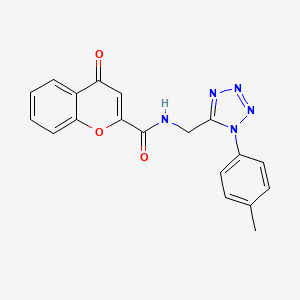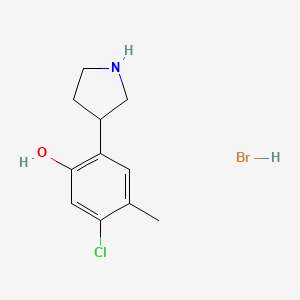
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxy methyl group and a fluorophenoxy ethanone moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group is introduced via a nucleophilic substitution reaction, where a benzyloxy methyl halide reacts with the piperidine ring.
Attachment of the Fluorophenoxy Ethanone Moiety: The final step involves the reaction of the intermediate compound with a fluorophenoxy ethanone derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The benzyloxy methyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Aplicaciones Científicas De Investigación
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone can be compared with similar compounds, such as:
1-(4-(Methoxymethyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone: This compound differs by having a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-chlorophenoxy)ethanone: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c22-19-8-4-5-9-20(19)26-16-21(24)23-12-10-18(11-13-23)15-25-14-17-6-2-1-3-7-17/h1-9,18H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTDQFATIRLXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2912920.png)



![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)

![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)
![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)
![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)

